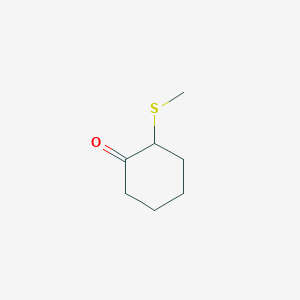

2-(Methylthio)cyclohexanone

Description

The exact mass of the compound 2-(Methylthio)cyclohexanone is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2-(Methylthio)cyclohexanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(Methylthio)cyclohexanone including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-methylsulfanylcyclohexan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12OS/c1-9-7-5-3-2-4-6(7)8/h7H,2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFABNUVNDKOIEH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1CCCCC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00401159 | |

| Record name | 2-(Methylthio)cyclohexanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00401159 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52190-35-9 | |

| Record name | 2-(Methylthio)cyclohexanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00401159 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(Methylthio)cyclohexanone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-(Methylthio)cyclohexanone: Synthesis, Characterization, and Synthetic Utility

Introduction

2-(Methylthio)cyclohexanone, with CAS number 52190-35-9, is a versatile synthetic intermediate that holds significant potential for researchers, particularly those in the fields of organic synthesis and drug development.[1] This α-thio ketone combines the reactivity of a cyclohexanone ring with the unique properties imparted by the methylthio substituent at the α-position. This guide provides a comprehensive technical overview of 2-(Methylthio)cyclohexanone, covering its chemical and physical properties, detailed synthetic protocols, thorough characterization, and exploration of its reactivity and applications as a precursor to valuable heterocyclic scaffolds.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental for its effective use in a laboratory setting. The key properties of 2-(Methylthio)cyclohexanone are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 52190-35-9 | [1] |

| Molecular Formula | C₇H₁₂OS | [1] |

| Molecular Weight | 144.24 g/mol | [1] |

| Appearance | Liquid | |

| Density | 1.069 g/mL at 25 °C | |

| Boiling Point | 45 °C at 10.1 mmHg | |

| Refractive Index | n20/D 1.508 | |

| Solubility | Information not readily available, but expected to be soluble in common organic solvents. |

Synthesis of 2-(Methylthio)cyclohexanone

The synthesis of 2-(Methylthio)cyclohexanone can be achieved through several routes. The choice of method often depends on the availability of starting materials, desired scale, and laboratory capabilities. Two common and effective methods are detailed below.

Method 1: Sulfenylation of Cyclohexanone Enolate

This is a widely employed method that involves the generation of a cyclohexanone enolate followed by its reaction with an electrophilic sulfur source, such as dimethyl disulfide.[2] The regioselectivity of the enolate formation is a critical factor in this synthesis.

Reaction Mechanism:

Figure 1: Synthesis of 2-(Methylthio)cyclohexanone via enolate sulfenylation.

Experimental Protocol:

-

Enolate Formation: In a flame-dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, a solution of a strong, non-nucleophilic base such as lithium diisopropylamide (LDA) in an anhydrous aprotic solvent like tetrahydrofuran (THF) is prepared at low temperature (typically -78 °C). Cyclohexanone, dissolved in anhydrous THF, is then added dropwise to the LDA solution. The reaction mixture is stirred at this temperature for a period to ensure complete enolate formation. The rationale for using a strong, hindered base like LDA is to achieve rapid and quantitative deprotonation, minimizing self-condensation side reactions of the cyclohexanone.[3]

-

Sulfenylation: To the freshly prepared enolate solution, a solution of dimethyl disulfide in anhydrous THF is added dropwise at -78 °C. The reaction is allowed to proceed at this temperature for a specified time before being gradually warmed to room temperature.

-

Work-up and Purification: The reaction is quenched by the addition of a saturated aqueous ammonium chloride solution. The aqueous layer is extracted with an organic solvent such as diethyl ether or ethyl acetate. The combined organic layers are then washed with brine, dried over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), and the solvent is removed under reduced pressure. The crude product is then purified by vacuum distillation or flash column chromatography to yield pure 2-(Methylthio)cyclohexanone.

Method 2: Nucleophilic Substitution of an α-Halogenated Cyclohexanone

This method involves the reaction of an α-halocyclohexanone, such as 2-chlorocyclohexanone, with a sulfur nucleophile like sodium thiomethoxide.[4] This approach is a classic example of a nucleophilic substitution reaction.

Reaction Mechanism:

Figure 2: Synthesis via nucleophilic substitution of 2-chlorocyclohexanone.

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, 2-chlorocyclohexanone is dissolved in a suitable polar aprotic solvent such as dimethylformamide (DMF) or acetone.

-

Nucleophilic Addition: Sodium thiomethoxide is added to the solution. The reaction mixture is then stirred, and if necessary, gently heated to facilitate the substitution reaction. The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC).

-

Work-up and Purification: Upon completion of the reaction, the mixture is cooled to room temperature and poured into water. The aqueous mixture is then extracted with an organic solvent. The combined organic extracts are washed with water and brine, dried over an anhydrous drying agent, and concentrated under reduced pressure. The resulting crude product is purified by vacuum distillation or column chromatography.

Spectroscopic Characterization

The identity and purity of synthesized 2-(Methylthio)cyclohexanone are confirmed through a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum provides characteristic signals for the different protons in the molecule. The methyl protons of the thioether group typically appear as a singlet. The proton at the α-carbon (C2) will be a multiplet, and the protons of the cyclohexanone ring will appear as a series of complex multiplets in the aliphatic region.

¹³C NMR: The carbon NMR spectrum will show distinct peaks for each of the seven carbon atoms in the molecule. The carbonyl carbon will have a characteristic downfield chemical shift. The carbon atom attached to the sulfur will also have a specific chemical shift, as will the methyl carbon of the thioether group and the four methylene carbons of the cyclohexanone ring.[5]

| ¹³C NMR Peak Assignment (Predicted) | Chemical Shift (ppm) |

| Carbonyl (C=O) | ~205 - 220 |

| C-S | ~50 - 60 |

| CH₂ (ring) | ~20 - 40 |

| S-CH₃ | ~15 - 25 |

Note: Predicted chemical shifts are based on typical values for similar functional groups and may vary depending on the solvent and other experimental conditions.

Infrared (IR) Spectroscopy

The IR spectrum of 2-(Methylthio)cyclohexanone is dominated by a strong absorption band corresponding to the carbonyl (C=O) stretching vibration. This peak is typically observed in the region of 1700-1725 cm⁻¹. Other characteristic peaks include C-H stretching vibrations for the alkyl groups and C-S stretching, which is generally weak and can be difficult to assign definitively.[6]

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) of 2-(Methylthio)cyclohexanone will show a molecular ion peak (M⁺) corresponding to its molecular weight. The fragmentation pattern will be influenced by the presence of both the ketone and the thioether functionalities. Common fragmentation pathways include α-cleavage adjacent to the carbonyl group and cleavage of the C-S bond.[7]

Reactivity and Synthetic Applications

The presence of both a carbonyl group and an α-methylthio group makes 2-(Methylthio)cyclohexanone a valuable and reactive building block in organic synthesis.

Reactions at the Carbonyl Group

The carbonyl group undergoes typical ketone reactions such as reduction, Grignard additions, and Wittig reactions. The stereoselectivity of these reactions can be influenced by the adjacent methylthio group.

Reactions at the α-Carbon

The α-proton is acidic and can be removed by a base to form an enolate, allowing for further functionalization at this position.

Precursor to Heterocycles

A significant application of 2-(Methylthio)cyclohexanone is its use as a precursor for the synthesis of various heterocyclic compounds, which are prevalent scaffolds in many pharmaceuticals.

-

Synthesis of Pyridines: α-Thio ketones can be utilized in the synthesis of substituted pyridines through condensation reactions with enamines or other suitable nitrogen-containing precursors.[8][9][10]

-

Synthesis of Thiophenes: 2-(Methylthio)cyclohexanone can serve as a starting material for the construction of thiophene rings through various cyclization strategies.[11][12]

Synthetic Workflow Example:

Figure 3: General workflow for the synthesis of pyridine derivatives.

Safety and Handling

2-(Methylthio)cyclohexanone is classified as a skin, eye, and respiratory irritant.[1] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn when handling this compound. All manipulations should be carried out in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

2-(Methylthio)cyclohexanone is a readily accessible and highly useful synthetic intermediate. Its unique combination of a reactive carbonyl group and an α-thioether functionality provides a gateway to a wide range of chemical transformations. This guide has provided a detailed overview of its synthesis, characterization, and synthetic utility, particularly as a precursor to valuable heterocyclic systems. For researchers and drug development professionals, a thorough understanding of the properties and reactivity of this compound can unlock new avenues for the efficient synthesis of complex molecular targets.

References

-

PubChem. 2-(Methylthio)cyclohexanone. National Center for Biotechnology Information. [Link]

-

Filo. Problem 23-13. What product is formed when cyclohexanone reacts with dime... [Link]

-

Organic Chemistry Portal. Thiophene synthesis. [Link]

-

Quora. How to synthesis 2- methyl cyclohexanone from cyclohexanone. [Link]

-

Organic Syntheses. PREPARATION OF (S)-2-ALLYL-2-METHYLCYCLOHEXANONE. [Link]

-

Wikipedia. Kröhnke pyridine synthesis. [Link]

-

CHEM 330 Topics Discussed on Oct 19 Principle: the alkylation of cyclohexanone enolates is of special importance in the synthesi. [Link]

-

PrepChem.com. Synthesis of 2-methyl-2-chlorocyclohexanone. [Link]

-

Research and Reviews. Derivatives and Synthesis of Heterocyclic Compound: Thiophene. [Link]

-

ResearchGate. Sequential epoxidation reaction from enolate formation: cyclohexanone... [Link]

-

Organic Chemistry Portal. Pyridine synthesis. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. The Role of 2-Methylcyclohexanone in Organic Synthesis: Insights from NINGBO INNO PHARMCHEM CO.,LTD. [Link]

-

YouTube. Preparation of Pyridines, Part 1: By Cyclocondensation. [Link]

-

Human Metabolome Database. 1H NMR Spectrum (1D, 800 MHz, D2O, predicted) (HMDB0031539). [Link]

-

PubChemLite. 2-(methylthio)cyclohexanone (C7H12OS). [Link]

-

Heterocyclic Chemistry. Thiophenes: reactions and synthesis. [Link]

-

Organic Syntheses. 2-chlorocyclohexanone. [Link]

-

Baran Lab. Pyridine Synthesis: Cliff Notes. [Link]

-

ResearchGate. Pyridine Aldehydes and Ketones. [Link]

-

A Comprehensive Analysis of Cyclohexanone IR Spectrum. [Link]

-

Encyclopedia.pub. Synthesis of Thienothiophenes. [Link]

-

PubMed Central. Therapeutic importance of synthetic thiophene. [Link]

-

Cyclohexanone in Pharmaceutical Synthesis: A Key Intermediate. [Link]

-

NC State University Libraries. 13.13 Uses of 13C NMR Spectroscopy – Organic Chemistry. [Link]

-

Organic Syntheses. the formation and alkylation of specific enolate anions from an unsymmetrical ketone. [Link]

-

Organic Syntheses. Cyclohexanone, 3-hydroxy-2,2-dimethyl-, (S). [Link]

-

YouTube. Functional Groups from Infrared Spectra. [Link]

-

Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]

-

MSU chemistry. Mass Spectrometry. [Link]

-

Human Metabolome Database. 13C NMR Spectrum (1D, 800 MHz, D2O, predicted) (HMDB0031539). [Link]

-

YouTube. Robinson Annulation Reaction Explained | Michael Addition + Aldol Condensation to Cyclohexenones. [Link]

-

1H NMR Spectrum of (2S). [Link]

-

ResearchGate. (PDF) PREPARATION OF (S)-2-Allyl-2-methylcyclohexanone (Cyclohexanone, 2-methyl-2-(2-propen-1-yl)-, (2S)-). [Link]

-

NIST WebBook. Cyclohexanone, 2-methyl-. [Link]

-

NIST WebBook. Cyclohexanone, 2-methyl-. [Link]

-

eGyanKosh. MASS SPECTROMETRY: FRAGMENTATION PATTERNS. [Link]

-

Functional Groups In Organic Chemistry. [Link]

-

ResearchGate. Conformational analysis: Part 37. A 13C and 1H NMR and theoretical investigation of the conformational equilibrium of 2‐methylcyclohexanone oxime and of its O‐methyl ether. [Link]

-

Chemistry LibreTexts. Interpreting C-13 NMR Spectra. [Link]

Sources

- 1. 2-(Methylthio)cyclohexanone | C7H12OS | CID 4245199 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. quora.com [quora.com]

- 3. groups.chem.ubc.ca [groups.chem.ubc.ca]

- 4. 2-(METHYLTHIO)CYCLOHEXANONE synthesis - chemicalbook [chemicalbook.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. A Comprehensive Analysis of Cyclohexanone IR Spectrum - Shandong Qibo New Energy Co., Ltd. [qiboch.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Kröhnke pyridine synthesis - Wikipedia [en.wikipedia.org]

- 9. m.youtube.com [m.youtube.com]

- 10. baranlab.org [baranlab.org]

- 11. Thiophene synthesis [organic-chemistry.org]

- 12. rroij.com [rroij.com]

2-(Methylthio)cyclohexanone chemical structure

An In-depth Technical Guide to 2-(Methylthio)cyclohexanone: Structure, Synthesis, and Reactivity

Introduction

2-(Methylthio)cyclohexanone is a derivative of cyclohexanone featuring a methylthio group (-SCH₃) at the alpha-position to the carbonyl. This substitution introduces unique stereochemical and electronic properties, making it a valuable compound for mechanistic studies and a versatile intermediate in organic synthesis. Its chemical formula is C₇H₁₂OS, and it is identified by the CAS Number 52190-35-9.[1][2] This guide provides a comprehensive overview of its chemical structure, synthesis, spectroscopic signature, reactivity, and applications, tailored for researchers and professionals in drug development and chemical sciences.

Chemical Structure and Physicochemical Properties

The core structure of 2-(Methylthio)cyclohexanone consists of a six-membered carbon ring (cyclohexane) with a ketone functional group and a methylthio substituent on the adjacent carbon atom. The presence of the sulfur atom and the carbonyl group influences the molecule's conformation and reactivity.

Caption: 2D Chemical Structure of 2-(Methylthio)cyclohexanone.

The conformational preference of the 2-methylthio group (axial vs. equatorial) has been a subject of study, with findings suggesting that in chloroform, steric effects dominate over polar effects, influencing its conformational equilibrium.[2][3]

Physicochemical Data Summary

| Property | Value | Source |

| CAS Number | 52190-35-9 | [1][2][4] |

| Molecular Formula | C₇H₁₂OS | [1][4] |

| Molecular Weight | 144.23 g/mol | [2][4] |

| Appearance | Liquid | [2] |

| Density | 1.069 g/mL at 25 °C (lit.) | [1][2][4] |

| Boiling Point | 45 °C at 10.1 mmHg (lit.) | [2][4] |

| Refractive Index | n20/D 1.508 (lit.) | [1][2] |

| Flash Point | 89 °C (192.2 °F) - closed cup | [2][3] |

| InChI Key | QFABNUVNDKOIEH-UHFFFAOYSA-N | [2] |

| SMILES String | CSC1CCCCC1=O | [2] |

Synthesis of α-Thioketones

The synthesis of α-thiocarbonyl compounds is a significant area of organic chemistry due to their utility as synthetic intermediates.[5] Several methods exist for the preparation of α-thio ketones, including the reaction of α-diazocarbonyls with thiols, the thiolation of α-imino ketones, and the reaction of α-halogenated ketones with thiolates.[6][7]

A prevalent and straightforward method for synthesizing 2-(Methylthio)cyclohexanone involves the nucleophilic substitution of an α-halocyclohexanone, such as 2-chlorocyclohexanone, with a methylthiolate source.

Experimental Protocol: Synthesis from 2-Chlorocyclohexanone

This protocol describes a representative synthesis based on the nucleophilic substitution of 2-chlorocyclohexanone with sodium thiomethoxide.

Materials:

-

2-Chlorocyclohexanone

-

Sodium thiomethoxide (Sodium methanethiolate)

-

Anhydrous solvent (e.g., Tetrahydrofuran (THF) or Dimethylformamide (DMF))

-

Quenching solution (e.g., saturated aqueous ammonium chloride)

-

Extraction solvent (e.g., diethyl ether or ethyl acetate)

-

Drying agent (e.g., anhydrous magnesium sulfate or sodium sulfate)

Procedure:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve sodium thiomethoxide in the chosen anhydrous solvent under an inert atmosphere.

-

Cooling: Cool the solution to 0 °C using an ice bath.

-

Substrate Addition: Slowly add a solution of 2-chlorocyclohexanone in the same anhydrous solvent to the cooled thiomethoxide solution via the dropping funnel over 30 minutes.

-

Reaction: Allow the reaction mixture to stir at 0 °C for one hour and then let it warm to room temperature, stirring for an additional 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

-

Workup: Quench the reaction by slowly adding saturated aqueous ammonium chloride. Transfer the mixture to a separatory funnel.

-

Extraction: Extract the aqueous layer three times with the chosen organic solvent.

-

Washing and Drying: Combine the organic layers and wash sequentially with water and brine. Dry the organic layer over an anhydrous drying agent.

-

Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography to yield pure 2-(Methylthio)cyclohexanone.

Caption: Workflow for the Synthesis of 2-(Methylthio)cyclohexanone.

Spectroscopic Characterization

The structural elucidation of 2-(Methylthio)cyclohexanone relies on standard spectroscopic techniques.

Spectroscopic Data Summary

| Technique | Feature | Expected Chemical Shift / Wavenumber |

| IR Spectroscopy | C=O stretch (ketone) | ~1715 cm⁻¹ |

| C-H stretch (aliphatic) | ~2850-2960 cm⁻¹ | |

| ¹H NMR | -SCH₃ (singlet) | ~2.1-2.3 ppm |

| CH -S (multiplet) | ~3.0-3.3 ppm | |

| -CH₂ - (ring protons) | ~1.6-2.5 ppm | |

| ¹³C NMR | C =O (carbonyl) | ~208-212 ppm |

| C -S | ~50-55 ppm | |

| -SC H₃ | ~14-16 ppm | |

| Mass Spec. | Molecular Ion (M⁺) | m/z = 144.06 |

Note: NMR shifts are approximate and depend on the solvent used.

The infrared spectrum is dominated by a strong absorption band for the ketone carbonyl group, typically around 1715 cm⁻¹, which is characteristic for a six-membered ring ketone.[8][9] In the ¹H NMR spectrum, the methyl protons of the thioether group appear as a sharp singlet, while the alpha-proton adjacent to both the sulfur and carbonyl is shifted downfield. The ¹³C NMR spectrum provides definitive evidence with a signal for the carbonyl carbon appearing above 200 ppm and a distinct signal for the carbon atom bonded to the sulfur.[10][11]

Chemical Reactivity and Applications

The reactivity of 2-(Methylthio)cyclohexanone is dictated by its two primary functional groups: the ketone and the thioether.

-

Reactions at the Carbonyl Group : The ketone can undergo a variety of transformations. It is a substrate for nucleophilic addition reactions, including reductions using hydride reagents. Studies have investigated the stereoselectivity of hydride reductions on this molecule, which is a key topic in understanding the influence of adjacent substituents.[3][12] It can also form enamines or enolates, which can then be used in alkylation or aldol-type reactions.[13]

-

Reactions at the Sulfur Atom : The thioether moiety is susceptible to oxidation. Mild oxidizing agents can convert it to the corresponding sulfoxide, while stronger agents can yield the sulfone. These oxidized derivatives are also valuable in synthetic chemistry.

-

Applications in Synthesis : 2-(Methylthio)cyclohexanone serves as a precursor for more complex molecules. For instance, it has been used as a ketone substrate for the synthesis of cyclic nitrones by reacting with compounds like aspergillusol A.[2][3][12] Its role as a building block highlights the importance of α-functionalized ketones in constructing diverse molecular scaffolds.

Caption: Key Reaction Pathways of 2-(Methylthio)cyclohexanone.

Safety Information

2-(Methylthio)cyclohexanone is classified as an irritant. Users should handle this chemical with appropriate personal protective equipment in a well-ventilated area.

-

GHS Hazard Statements : H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[2][10]

-

Precautionary Statements : P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[2][10]

References

-

da Silva, R. A., et al. (2021). Selective synthesis of α-organylthio esters and α-organylthio ketones from β-keto esters and sodium S-organyl sulfurothioates under basic conditions. Beilstein Journal of Organic Chemistry, 17, 1837–1845. Retrieved from [Link]

-

PubChem. (n.d.). 2-(Methylthio)cyclohexanone. National Center for Biotechnology Information. Retrieved from [Link]

-

Reddy, B. V. S., et al. (2018). Mechanochemical Thiolation of α-Imino Ketones: A Catalyst-Free, One-Pot, Three-Component Reaction. ACS Omega, 3(10), 14323–14330. Retrieved from [Link]

-

Al-Amin, M., et al. (2016). α-Thiocarbonyl synthesis via the FeII-catalyzed insertion reaction of α-diazocarbonyls into S–H bonds. Organic & Biomolecular Chemistry, 14(3), 856-860. Retrieved from [Link]

-

Spectroscopy Central. (2023). A Comprehensive Analysis of Cyclohexanone IR Spectrum. Retrieved from [Link]

-

Sturgell, J. (2017, July 7). Organic Chemistry - Spectroscopy - Cyclohexanone. YouTube. Retrieved from [Link]

-

Bartleby. (n.d.). IR Spectrum Of Cyclohexanone. Retrieved from [Link]

-

Wikipedia. (n.d.). Ketone. Retrieved from [Link]

Sources

- 1. echemi.com [echemi.com]

- 2. 2-(甲硫基)环己酮 98% | Sigma-Aldrich [sigmaaldrich.com]

- 3. 2-(Methylthio)cyclohexanone 98 52190-35-9 [sigmaaldrich.com]

- 4. 2-(METHYLTHIO)CYCLOHEXANONE CAS#: 52190-35-9 [m.chemicalbook.com]

- 5. Selective synthesis of α-organylthio esters and α-organylthio ketones from β-keto esters and sodium S-organyl sulfurothioates under basic conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Mechanochemical Thiolation of α-Imino Ketones: A Catalyst-Free, One-Pot, Three-Component Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 7. α-Thiocarbonyl synthesis via the FeII-catalyzed insertion reaction of α-diazocarbonyls into S–H bonds - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. A Comprehensive Analysis of Cyclohexanone IR Spectrum - Shandong Qibo New Energy Co., Ltd. [qiboch.com]

- 9. IR Spectrum Of Cyclohexanone | bartleby [bartleby.com]

- 10. 2-(Methylthio)cyclohexanone | C7H12OS | CID 4245199 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. youtube.com [youtube.com]

- 12. sigmaaldrich.com [sigmaaldrich.com]

- 13. Ketone - Wikipedia [en.wikipedia.org]

2-(Methylthio)cyclohexanone molecular weight

An In-Depth Technical Guide to 2-(Methylthio)cyclohexanone

Abstract

This technical guide provides a comprehensive overview of 2-(Methylthio)cyclohexanone, a pivotal reagent and building block in modern organic synthesis. With a molecular weight of 144.23 g/mol , this 2-substituted cyclohexanone serves as a versatile intermediate whose chemical behavior is dominated by the interplay between its ketone and thioether functionalities.[1][2] This document details its core physicochemical properties, provides an evidence-based synthesis protocol, explores its characteristic reactivity, and outlines its utility for researchers, particularly those in synthetic chemistry and drug development. The guide synthesizes field-proven insights with established data to offer a practical and authoritative resource for laboratory professionals.

Core Molecular Profile

A thorough understanding of a compound's fundamental properties is the bedrock of its effective application in research and development. This section delineates the essential chemical and physical characteristics of 2-(Methylthio)cyclohexanone.

Chemical Identity

Correctly identifying a chemical substance is critical for safety, procurement, and regulatory compliance. The universally recognized identifiers for 2-(Methylthio)cyclohexanone are summarized below.

| Identifier | Value |

| IUPAC Name | 2-methylsulfanylcyclohexan-1-one[2][3] |

| CAS Number | 52190-35-9[1][2][4] |

| Molecular Formula | C₇H₁₂OS[2][3][4][5][6] |

| Molecular Weight | 144.23 g/mol [1][2][6][7] |

| InChI Key | QFABNUVNDKOIEH-UHFFFAOYSA-N[3] |

| SMILES | CSC1CCCCC1=O[8] |

Physicochemical Properties

The physical properties of a compound dictate its handling, reaction conditions, and purification methods. 2-(Methylthio)cyclohexanone is a liquid at standard temperature and pressure.

| Property | Value | Source |

| Appearance | Liquid | |

| Density | 1.069 g/mL at 25 °C | [1][2] |

| Boiling Point | 45 °C at 10.1 mmHg | [2] |

| Flash Point | 89 °C (192.2 °F) - closed cup | [1] |

| Refractive Index | n20/D 1.508 | [2][4] |

Structural and Conformational Analysis

2-(Methylthio)cyclohexanone is a 2-substituted cyclohexanone, a structural motif that imparts specific chemical properties.[1][7] The presence of the methylthio group at the α-position to the carbonyl creates a chiral center. Research has been conducted to measure the proportion of its axial and equatorial conformations, which is crucial for understanding its reactivity.[1][7] Studies suggest that in chloroform, steric effects are the dominant factor in determining its conformational preference over polar effects.[1][7] This conformational behavior directly influences the stereochemical outcome of reactions, such as hydride reductions.

Synthesis and Mechanistic Rationale

The reliable synthesis of 2-(Methylthio)cyclohexanone is fundamental to its use in further applications. The most common approach involves the α-sulfenylation of cyclohexanone, a well-established transformation in organic chemistry.

Experimental Protocol: Synthesis via α-Sulfenylation of Cyclohexanone

This protocol describes a general, reliable method for synthesizing the title compound. The causality behind this choice is its high efficiency and the ready availability of starting materials. The reaction proceeds by forming a cyclohexanone enolate, which then acts as a nucleophile, attacking an electrophilic sulfur source like dimethyl disulfide.

Step-by-Step Methodology:

-

Inert Atmosphere: Set up a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet. Maintaining an inert atmosphere is critical to prevent the oxidation of the base and intermediate species.

-

Solvent and Base: Charge the flask with anhydrous tetrahydrofuran (THF). Cool the solvent to -78 °C using a dry ice/acetone bath. The low temperature is essential to control the reaction kinetics and prevent side reactions.

-

Enolate Formation: Slowly add a strong, non-nucleophilic base such as lithium diisopropylamide (LDA) to the cooled THF. Subsequently, add cyclohexanone dropwise via syringe. Allow the mixture to stir for 1-2 hours at -78 °C to ensure complete enolate formation.

-

Sulfenylation: Add dimethyl disulfide (CH₃SSCH₃) dropwise to the enolate solution. The enolate will attack the electrophilic sulfur atom. Let the reaction proceed at -78 °C for several hours, monitoring by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Quenching: Slowly quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl). This step neutralizes the remaining base and any reactive intermediates.

-

Extraction and Purification: Allow the mixture to warm to room temperature. Transfer the contents to a separatory funnel, add water, and extract the aqueous layer with diethyl ether or ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product is then purified by flash column chromatography or vacuum distillation to yield pure 2-(Methylthio)cyclohexanone.[2]

Mechanistic Diagram

The following diagram illustrates the key steps in the synthesis, from enolate generation to the final product formation.

Caption: Mechanism of α-sulfenylation of cyclohexanone.

Chemical Reactivity and Synthetic Utility

The value of 2-(Methylthio)cyclohexanone lies in its predictable reactivity, allowing it to serve as a precursor to more complex molecular architectures.

Stereoselective Reduction of the Carbonyl Group

A significant area of study for this compound has been the stereoselective reduction of its ketone functionality using various hydride reagents.[1][7] The choice of hydride (e.g., sodium borohydride vs. bulkier reagents) can influence the facial selectivity of the attack on the carbonyl, leading to a predominance of either the cis- or trans-2-(methylthio)cyclohexanol diastereomer. This control is invaluable in synthetic campaigns where specific stereoisomers are required for biological activity or as part of a complex natural product synthesis.

Application in Heterocycle Synthesis

2-(Methylthio)cyclohexanone is a documented substrate for the synthesis of cyclic nitrones.[1][7] For instance, it can be reacted with hydroxylamine derivatives like aspergillusol A to form these valuable heterocyclic structures.[1] Nitrones are powerful intermediates in their own right, capable of undergoing 1,3-dipolar cycloaddition reactions to construct complex nitrogen-containing rings, which are common motifs in pharmaceuticals.

Synthetic Utility Workflow

The following diagram outlines the primary synthetic pathways originating from 2-(Methylthio)cyclohexanone, highlighting its role as a versatile intermediate.

Caption: Key synthetic transformations of 2-(Methylthio)cyclohexanone.

Safety, Handling, and Storage

Adherence to strict safety protocols is non-negotiable in a laboratory setting. This section provides critical safety information based on the Globally Harmonized System (GHS).

-

Hazard Identification: The compound is classified with the GHS07 pictogram (Exclamation mark).[1]

-

Recommended Handling Procedures:

-

Personal Protective Equipment (PPE): Always use appropriate PPE, including chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[1] Work should be conducted in a well-ventilated fume hood to avoid inhalation of vapors.[1][3]

-

Precautionary Measures: Avoid breathing dust/fume/gas/mist/vapors/spray (P261) and wash hands thoroughly after handling (P264).[1][3]

-

-

Storage and Disposal:

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area. It is classified under Storage Class 10 for combustible liquids.[1]

-

Disposal: Dispose of contents and container in accordance with local, regional, national, and international regulations.

-

Relevance in Drug Development

While 2-(Methylthio)cyclohexanone may not be an active pharmaceutical ingredient (API) itself, its structural components are highly relevant to drug discovery. The cyclohexanone core is a precursor in the synthesis of various APIs, including anticonvulsants and analgesics.[9] The presence of both a ketone and a thioether offers two distinct points for chemical modification. The ketone can be used for forming imines, enamines, or alcohols, while the thioether can be oxidized to sulfoxides and sulfones, thereby modulating properties like polarity, solubility, and metabolic stability. This dual functionality makes it an attractive starting material for generating libraries of diverse small molecules for screening in drug discovery programs.

References

-

2-(Methylthio)cyclohexanone | C7H12OS | CID 4245199. (n.d.). PubChem. Retrieved January 21, 2026, from [Link]

-

Synthesis of 2-methyl-2-benzylthiocyclohexanone. (n.d.). PrepChem.com. Retrieved January 21, 2026, from [Link]

-

2-(methylthio)cyclohexanone (C7H12OS). (n.d.). PubChemLite. Retrieved January 21, 2026, from [Link]

-

Revealing Cyclohexanone: Properties, Uses, and Benefits. (2023, May 19). Alpha Chemical Co. Retrieved January 21, 2026, from [Link]

Sources

- 1. 2-(Methylthio)cyclohexanone 98 52190-35-9 [sigmaaldrich.com]

- 2. 2-(METHYLTHIO)CYCLOHEXANONE CAS#: 52190-35-9 [amp.chemicalbook.com]

- 3. 2-(Methylthio)cyclohexanone | C7H12OS | CID 4245199 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. echemi.com [echemi.com]

- 5. Page loading... [wap.guidechem.com]

- 6. 2-(METHYLTHIO)CYCLOHEXANONE synthesis - chemicalbook [chemicalbook.com]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. PubChemLite - 2-(methylthio)cyclohexanone (C7H12OS) [pubchemlite.lcsb.uni.lu]

- 9. alphachem.biz [alphachem.biz]

Spectroscopic Data of 2-(Methylthio)cyclohexanone: An In-Depth Technical Guide

Introduction

2-(Methylthio)cyclohexanone is a sulfur-containing cyclic ketone of significant interest in synthetic organic chemistry. Its bifunctional nature, possessing both a nucleophilic sulfur atom and an electrophilic carbonyl group, makes it a versatile building block for the synthesis of more complex molecules, including heterocyclic compounds and natural product analogs. Accurate structural elucidation and purity assessment of this compound are paramount for its effective use in research and development. This guide provides a comprehensive analysis of the key spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—for 2-(Methylthio)cyclohexanone, offering field-proven insights into data acquisition and interpretation for researchers, scientists, and drug development professionals.

Molecular Structure and Spectroscopic Overview

The structure of 2-(Methylthio)cyclohexanone, with the chemical formula C₇H₁₂OS and a molecular weight of 144.23 g/mol , is foundational to understanding its spectroscopic signature.[1][2] The molecule consists of a six-membered cyclohexanone ring substituted at the alpha-position with a methylthio (-SCH₃) group. This substitution creates a chiral center at the C2 position.

The following sections will delve into the specific spectroscopic techniques used to characterize this molecule, outlining the causality behind experimental choices and providing a self-validating system for its identification.

Mass Spectrometry (MS) Analysis

Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and elemental composition of a compound, as well as structural details based on its fragmentation pattern. For a molecule like 2-(Methylthio)cyclohexanone, Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) is a common and effective method for analysis.

Principle of EI-MS

In EI-MS, the analyte is bombarded with high-energy electrons (typically 70 eV), causing the ejection of an electron to form a radical cation known as the molecular ion (M•⁺). The energy imparted during ionization is often sufficient to induce fragmentation of this molecular ion into smaller, characteristic ions. The mass-to-charge ratio (m/z) of the molecular ion and its fragment ions are detected, generating a mass spectrum.

Experimental Protocol: GC-MS

A general protocol for the GC-MS analysis of ketones is as follows:[3]

-

Sample Preparation: Prepare a dilute solution of 2-(Methylthio)cyclohexanone in a volatile organic solvent such as dichloromethane or ethyl acetate.

-

Injection: Inject a small volume (e.g., 1 µL) of the sample solution into the GC inlet, which is heated to ensure rapid vaporization.

-

Gas Chromatography: The vaporized sample is carried by an inert gas (e.g., helium) through a capillary column. The column separates the analyte from any impurities based on their boiling points and interactions with the column's stationary phase.

-

Mass Spectrometry: As the analyte elutes from the GC column, it enters the ion source of the mass spectrometer, where it is ionized and fragmented. The resulting ions are then separated by the mass analyzer and detected.

Data Interpretation for 2-(Methylthio)cyclohexanone

The mass spectrum of 2-(Methylthio)cyclohexanone is expected to exhibit a molecular ion peak and several key fragment ions that provide structural confirmation.

-

Molecular Ion (M•⁺): The molecular ion peak should be observed at an m/z of 144, corresponding to the molecular weight of the compound.[1][2]

-

Key Fragmentation Pathways: The fragmentation of cyclic ketones and thioethers follows predictable pathways. Alpha-cleavage, the breaking of the bond adjacent to the carbonyl group, is a dominant fragmentation mechanism for ketones.[4][5]

Diagram: Proposed Mass Spectrometry Fragmentation of 2-(Methylthio)cyclohexanone

Caption: A streamlined workflow for the complete spectroscopic characterization of 2-(Methylthio)cyclohexanone.

Conclusion

The comprehensive analysis of 2-(Methylthio)cyclohexanone using mass spectrometry, infrared spectroscopy, and nuclear magnetic resonance spectroscopy provides a self-validating system for its unequivocal identification. The combination of molecular weight and fragmentation data from MS, functional group information from IR, and detailed structural connectivity from NMR allows for a complete and confident characterization of the molecule. This guide serves as a practical resource for scientists, enabling them to apply these spectroscopic techniques effectively in their research and development endeavors.

References

-

Blomberg, L., & Wännman, T. (1979). Determination of ketone bodies in blood by headspace gas chromatography-mass spectrometry. Journal of Chromatography B: Biomedical Sciences and Applications, 163(2), 159-166. Retrieved from [Link]

-

University of Bath. (n.d.). NMR Techniques in Organic Chemistry: a quick guide. Retrieved from [Link]

-

Chem LibreTexts. (2023, October 8). A Comprehensive Analysis of Cyclohexanone IR Spectrum. Retrieved from [Link]

-

Bruker. (2019, November 26). ATR FTIR Basics | Attenuated Total Reflectance | Principles of Infrared Spectroscopy. Retrieved from [Link]

-

ResearchGate. (2025, August 6). Determination of Ketone Bodies in Blood by Headspace Gas Chromatography-Mass Spectrometry. Retrieved from [Link]

-

Polymer Chemistry Characterization Lab. (n.d.). Sample Preparation – FT-IR/ATR. Retrieved from [Link]

-

eGyanKosh. (n.d.). EXPT. 8 STRUCTURAL DETERMINATION OF SIMPLE ORGANIC COMPOUNDS USING 1H-NMR SPECTROMETRY. Retrieved from [Link]

- Advanced Nmr Techniques Organic. (n.d.).

- Quantitative NMR Spectroscopy. (2017, November).

-

Michigan State University Department of Chemistry. (n.d.). NMR Spectroscopy. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Synthesis, characterization of Diarylidenecyclohexanone derivatives as new anti-inflammatory pharmacophores exhibiting strong PGE2 and 5-LOX inhibition. Retrieved from [Link]

-

PubChem. (n.d.). 2-(Methylthio)cyclohexanone. Retrieved from [Link]

-

Mettler Toledo. (n.d.). ATR-FTIR Spectroscopy Basics. Retrieved from [Link]

-

Specac Ltd. (n.d.). Attenuated Total Reflectance ATR-FTIR Spectroscopy Principles. Retrieved from [Link]

-

Agilent. (n.d.). Quantitative analysis using ATR-FTIR Spectroscopy. Retrieved from [Link]

-

eGyanKosh. (n.d.). CHAPTER 2 Fragmentation and Interpretation of Spectra 2.1 Introduction. Retrieved from [Link]

-

ResearchGate. (2025, August 6). Conformational analysis: Part 37. A 13C and 1H NMR and theoretical investigation of the conformational equilibrium of 2‐methylcyclohexanone oxime and of its O‐methyl ether. Retrieved from [Link]

-

Chemguide. (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Retrieved from [Link]

-

KGROUP. (n.d.). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. Retrieved from [Link]

-

eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Retrieved from [Link]

-

Master Organic Chemistry. (2016, November 23). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Retrieved from [Link]

-

Bartleby.com. (n.d.). IR Spectrum Of Cyclohexanone. Retrieved from [Link]

-

Chem LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

-

Chem LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra. Retrieved from [Link]

Sources

Foreword: A Proactive Approach to Chemical Safety

An In-depth Technical Guide to the Safety and Hazards of 2-(Methylthio)cyclohexanone

In the landscape of chemical research and drug development, the pursuit of innovation must be intrinsically linked with an unwavering commitment to safety. 2-(Methylthio)cyclohexanone, a versatile ketone substrate and synthetic intermediate, is a compound of interest in various organic syntheses.[1][2] Its utility, however, is accompanied by a specific hazard profile that necessitates a thorough understanding and disciplined handling. This guide is designed for the discerning researcher, scientist, and drug development professional. It moves beyond mere procedural lists to instill a culture of safety grounded in scientific rationale. As a senior application scientist, the aim is not to present a rigid set of rules, but to empower you with the knowledge to conduct a dynamic risk assessment, understand the causality behind safety protocols, and implement self-validating systems of protection in your laboratory.

Chapter 1: Compound Identification and Hazard Classification

A foundational element of safe laboratory practice is the unambiguous identification of the chemical and its inherent hazards as defined by the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).

1.1 Chemical Identity

-

IUPAC Name: 2-methylsulfanylcyclohexan-1-one[3]

-

Synonyms: 2-(Methylthio)cyclohexanone[3]

-

Molecular Formula: C₇H₁₂OS[3]

-

Molecular Weight: 144.23 g/mol [1]

1.2 GHS Classification

2-(Methylthio)cyclohexanone is classified as a hazardous substance. The GHS classification, aggregated from notifications to the European Chemicals Agency (ECHA), provides a universally understood language for communicating these hazards.[3]

| Hazard Class | Category | Pictogram | Signal Word | Hazard Statement |

| Skin Corrosion/Irritation | 2 | GHS07 | Warning | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | 2 | GHS07 | Warning | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity, Single Exposure (Respiratory Tract Irritation) | 3 | GHS07 | Warning | H335: May cause respiratory irritation |

| Source: PubChem CID 4245199, Sigma-Aldrich Safety Information[1][3] |

The GHS07 "Exclamation Mark" pictogram is a clear visual warning of its irritant properties.[1][2][4] The "Warning" signal word indicates a less severe, but still significant, hazard level.[1][3] Understanding the implications of these classifications is the first step in constructing a robust safety plan.

Chapter 2: Physicochemical Properties and Their Safety Implications

The physical and chemical properties of a substance dictate its behavior under various laboratory conditions and are critical for anticipating and mitigating risks.

| Property | Value | Safety Implication |

| Appearance | Liquid | Standard liquid handling protocols apply. |

| Boiling Point | 45 °C @ 10.1 mmHg (lit.) | Relatively low boiling point under vacuum suggests it can volatilize easily during reduced-pressure operations. |

| Density | 1.069 g/mL at 25 °C (lit.) | Slightly denser than water. In case of a spill into water, it may not float, complicating cleanup. |

| Flash Point | 89 °C (192.2 °F) - closed cup | Classified as a Combustible Liquid (Storage Class 10) .[1][2][4] While not highly flammable, it can ignite if heated above its flash point and exposed to an ignition source. Vapors can form explosive mixtures with air at elevated temperatures.[5][6] |

| Refractive Index | n20/D 1.508 (lit.) | Useful for identity and purity confirmation. |

| Source: Sigma-Aldrich[1][4] |

The key takeaway from these properties is the dual hazard of irritation and combustibility. While the high flash point means it is not a primary fire risk at ambient temperatures, heating the substance—for example, during a reaction or distillation—requires stringent control of ignition sources.[7]

Chapter 3: Proactive Risk Mitigation: The Hierarchy of Controls

A self-validating safety system relies on a multi-layered approach to risk management. The hierarchy of controls prioritizes strategies that are inherently more effective and less reliant on human behavior.

Caption: A systematic workflow for safe fume hood use.

3.2 Administrative Controls: Standardizing Safe Practices

Administrative controls involve the procedures and policies that reinforce safe behavior.

Protocol: Standard Operating Procedure (SOP) for Handling

-

Designation of Area: All work with 2-(Methylthio)cyclohexanone will be conducted in [Specify Fume Hood Number/Location].

-

Pre-Use Checklist:

-

Confirm availability and location of Safety Data Sheet (SDS).

-

Ensure fume hood is certified and operational.

-

Verify safety shower and eyewash station are unobstructed.

-

Assemble all required PPE before handling the chemical.

-

-

Handling:

-

Don appropriate PPE (see Table 3).

-

Perform all transfers over a tray or secondary containment to catch potential drips.

-

Keep containers sealed when not in immediate use.

-

-

Heating: If heating is required, use a controlled heating source like a heating mantle or water bath. [8]Prohibit the use of open flames (Bunsen burners) when working with this combustible liquid. [6][9]5. Waste Disposal: All contaminated materials (pipette tips, gloves, paper towels) and excess reagent must be disposed of in a designated "Non-halogenated Organic Liquid Waste" container located in a satellite accumulation area. [8]6. Post-Use: Decontaminate the work area within the fume hood. Wash hands thoroughly with soap and water after removing gloves. [10] 3.3 Personal Protective Equipment (PPE): The Final Defense

PPE is essential but should never be the sole means of protection. It is the last barrier between the researcher and the chemical. [11]

| Task | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |

|---|---|---|---|---|

| Weighing/Transferring (small quantities) | Chemical splash goggles (ANSI Z87.1 certified) | Nitrile gloves (ensure appropriate thickness and check for tears) | Flame-resistant lab coat | Not required if performed correctly in a fume hood |

| Reaction Setup / Workup | Chemical splash goggles and a full-face shield | Nitrile gloves (consider double-gloving for extended operations) | Flame-resistant lab coat and chemical-resistant apron | Not required if performed correctly in a fume hood. For potential exposure above limits, a respirator with an organic vapor (OV) cartridge is needed. [1][7] |

| Large Spill Cleanup (>100 mL) | Chemical splash goggles and a full-face shield | Heavy-duty nitrile or butyl rubber gloves | Chemical-resistant suit or apron over lab coat | Air-purifying respirator with organic vapor (OV) cartridges |

Source: Combined recommendations from various safety data sheets and laboratory safety guides. [1][8][9][10]

-

Causality & Expertise:

-

Goggles vs. Safety Glasses: Standard safety glasses do not protect against splashes from the sides, top, or bottom. Chemical splash goggles form a seal around the eyes, providing comprehensive protection against the serious eye irritation (H319) hazard. [3][9] * Nitrile Gloves: Nitrile provides good resistance to a wide range of organic compounds. Latex gloves are not recommended as they can be degraded by many organic solvents. [11]Always check the manufacturer's glove compatibility chart for specific breakthrough times.

-

Chapter 4: Emergency Response Protocols

Preparedness is paramount. A clear, logical, and rehearsed emergency plan can significantly reduce the severity of an incident.

4.1 First Aid Measures

Immediate and correct first aid is crucial to mitigate the irritant effects of the compound.

-

Skin Exposure (H315): Immediately flush the affected skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes. [10]If irritation develops or persists, seek medical attention. [12]The rationale for extensive flushing is to physically remove the chemical and dilute any remaining residue to sub-irritating levels.

-

Eye Exposure (H319): Immediately flush eyes with a gentle but steady stream of water for at least 15 minutes, holding the eyelids open. [10][12]Remove contact lenses if present and easy to do. [12]Seek immediate medical attention regardless of the perceived severity. [12]The sensitive tissues of the eye are highly susceptible to damage, and prompt medical evaluation is non-negotiable.

-

Inhalation (H335): Move the affected person to fresh air and keep them at rest in a position comfortable for breathing. [12]If the person feels unwell or experiences respiratory distress, seek immediate medical attention. [12]* Ingestion: Do NOT induce vomiting. Rinse the mouth with water. [12]Seek immediate medical attention. [12] 4.2 Spill Response

-

Alert & Evacuate: Alert personnel in the immediate area. If the spill is large (>100 mL) or in a poorly ventilated space, evacuate the lab.

-

Control Vapors: Ensure fume hoods are operational to help ventilate the area.

-

Containment: For liquid spills, absorb with an inert, non-combustible material such as vermiculite, sand, or a commercial sorbent pad. [6][10]Do not use paper towels, which are combustible.

-

Cleanup: Wearing appropriate PPE, carefully scoop the absorbed material into a labeled, sealable container for hazardous waste disposal. [6]5. Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water. Dispose of all cleaning materials as hazardous waste.

Caption: Logical flow for responding to a chemical splash.

Chapter 5: Storage and Disposal

Proper storage and disposal are essential for preventing accidents and ensuring environmental compliance.

5.1 Storage Protocol

-

Container: Store in a tightly sealed, properly labeled container. [5][12]* Location: Keep in a cool, dry, and well-ventilated area designated for chemical storage. [7][12]A flammable storage cabinet is recommended. [8]* Compatibility: Store away from incompatible materials, especially strong oxidizing agents, strong bases, and strong reducing agents, to prevent hazardous reactions. [7][12]* Ignition Sources: The storage area must be free of heat, sparks, and open flames. [7][12] 5.2 Waste Disposal

-

Segregation: 2-(Methylthio)cyclohexanone waste is classified as non-halogenated organic waste. It must be collected in a dedicated, clearly labeled hazardous waste container. [8]* Procedure: Never dispose of this chemical down the drain. [8]All contaminated disposable items (gloves, wipes, etc.) must also be placed in the solid hazardous waste stream.

-

Compliance: Follow all institutional, local, and national regulations for hazardous waste disposal. [13]

References

-

PubChem Compound Summary for CID 4245199, 2-(Methylthio)cyclohexanone. National Center for Biotechnology Information.

-

2-(Methylthio)cyclohexanone Safety Data Sheet. Sigma-Aldrich.

-

2-(Methylthio)cyclohexanone Product Page. Sigma-Aldrich.

-

Safety Data Sheet (Cyclohexanone). Provides general guidance applicable to ketones.

-

Safety Data Sheet ((R)-(+)-3-Methylcyclohexanone). Provides general guidance applicable to substituted cyclohexanones.

-

O-METHYLCYCLOHEXANONE Chemical Information. CAMEO Chemicals, NOAA.

-

Material Safety Data Sheet (Cyclohexanone). ScienceLab.com.

-

2-(Methylthio)cyclohexanone Spanish Safety Data Sheet. Sigma-Aldrich.

-

Safety Data Sheet (2-Methylcyclohexanone). Fisher Scientific.

-

Safety Data Sheet (2-Methylcyclohexanone). Alfa Aesar.

-

Safety Data Sheet (Cyclohexanone, 2-(1-mercapto-1-methylethyl)-5-methyl-). Synerzine.

-

2-(Methylthio)cyclohexanone Product Information. BLD Pharm.

-

Safety Data Sheet (Cyclohexanone). MilliporeSigma.

-

Material Safety Data Sheet - Cyclohexanone. Cole-Parmer.

-

Material Safety Data Sheet (Cyclohexanone, 2005). ScienceLab.com.

-

Safety Data Sheet (Cyclohexanone, 2-methyl-6-(methylthio)-). CymitQuimica.

-

Safe Laboratory Practices: Handling and Disposing of Organic Substances. HSC Chemistry.

-

Topic 1: Safety in the Organic Chemistry Laboratory. California State University, Bakersfield (CSUB).

-

Safety and Handling of Organic Compounds in the Lab. Solubility of Things.

Sources

- 1. 2-(Methylthio)cyclohexanone 98 52190-35-9 [sigmaaldrich.com]

- 2. 2-(甲硫基)环己酮 98% | Sigma-Aldrich [sigmaaldrich.com]

- 3. 2-(Methylthio)cyclohexanone | C7H12OS | CID 4245199 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2-(甲硫基)环己酮 98% | Sigma-Aldrich [sigmaaldrich.com]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. actylislab.com [actylislab.com]

- 7. fishersci.com [fishersci.com]

- 8. hscprep.com.au [hscprep.com.au]

- 9. csub.edu [csub.edu]

- 10. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 11. solubilityofthings.com [solubilityofthings.com]

- 12. louisville.edu [louisville.edu]

- 13. assets.thermofisher.com [assets.thermofisher.com]

An In-Depth Technical Guide to the Stability and Storage of 2-(Methylthio)cyclohexanone

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-(Methylthio)cyclohexanone is a versatile chemical intermediate whose efficacy in synthesis is intrinsically linked to its stability. This guide provides a comprehensive overview of the chemical and physical properties of 2-(Methylthio)cyclohexanone, an in-depth analysis of its potential degradation pathways, and evidence-based recommendations for its optimal storage and handling. By understanding the factors that influence its stability, researchers can ensure the integrity of the compound, leading to more reliable and reproducible experimental outcomes.

Introduction: The Chemical Profile of 2-(Methylthio)cyclohexanone

2-(Methylthio)cyclohexanone, a substituted cyclohexanone, is a valuable building block in organic synthesis.[1] Its utility stems from the presence of two key functional groups: a ketone and a thioether. This unique combination allows for a variety of chemical transformations, making it a useful precursor in the synthesis of more complex molecules. A clear understanding of its fundamental properties is the first step toward ensuring its stability.

Table 1: Physicochemical Properties of 2-(Methylthio)cyclohexanone

| Property | Value | Source |

| Molecular Formula | C₇H₁₂OS | |

| Molecular Weight | 144.23 g/mol | |

| Appearance | Liquid | |

| Boiling Point | 45 °C at 10.1 mmHg | |

| Density | 1.069 g/mL at 25 °C | |

| Flash Point | 89 °C (closed cup) | |

| CAS Number | 52190-35-9 |

This table summarizes key physicochemical properties of 2-(Methylthio)cyclohexanone.

Chemical Stability and Potential Degradation Pathways

The stability of 2-(Methylthio)cyclohexanone is primarily influenced by the reactivity of its thioether and ketone functionalities, particularly the alpha-position to the carbonyl group. While specific stability studies on this compound are not extensively documented in publicly available literature, its degradation pathways can be predicted based on the known reactivity of α-alkylthio ketones.

Oxidation of the Thioether Moiety

The sulfur atom in the methylthio group is susceptible to oxidation, representing a primary degradation pathway. This oxidation can occur in two stages, yielding the corresponding sulfoxide and subsequently the sulfone.

-

Step 1: Oxidation to 2-(Methylsulfinyl)cyclohexanone (Sulfoxide) : Mild oxidizing agents can convert the sulfide to a sulfoxide.

-

Step 2: Oxidation to 2-(Methylsulfonyl)cyclohexanone (Sulfone) : Stronger oxidizing agents or more forcing conditions can further oxidize the sulfoxide to the sulfone.[2]

The presence of these oxidized impurities can significantly impact the desired reactivity and purity of the starting material.

Caption: Base-catalyzed enolate formation leading to potential side reactions.

Thermal and Photochemical Decomposition

Although specific data on the thermal and photochemical stability of 2-(Methylthio)cyclohexanone is limited, related ketones can undergo degradation at elevated temperatures. [3]As a combustible liquid with a flash point of 89°C, it should be protected from heat and sources of ignition. While no specific information on its photochemical stability was found, it is a general best practice to protect chemical intermediates from light to prevent potential degradation.

Recommended Storage and Handling Protocols

Proper storage and handling are paramount to preserving the integrity of 2-(Methylthio)cyclohexanone. The following recommendations are based on its known chemical properties and general best practices for handling α-alkylthio ketones and combustible liquids. [1][4][5]

Storage Conditions

To minimize degradation, 2-(Methylthio)cyclohexanone should be stored under the following conditions:

Table 2: Recommended Storage Conditions for 2-(Methylthio)cyclohexanone

| Parameter | Recommendation | Rationale |

| Temperature | Store in a cool, dry place. | To minimize the rate of potential thermal degradation and side reactions. |

| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen). | To prevent oxidation of the thioether group by atmospheric oxygen. |

| Light | Protect from light. Store in an amber or opaque container. | To prevent potential photochemical degradation. |

| Container | Keep container tightly closed. | To prevent the ingress of moisture and air. |

| Incompatible Materials | Store away from strong oxidizing agents, strong bases, and strong reducing agents. [1] | To prevent chemical reactions that would degrade the compound. |

Handling Procedures

Safe and effective handling of 2-(Methylthio)cyclohexanone will further ensure its stability and the safety of laboratory personnel.

-

Personal Protective Equipment (PPE) : Wear appropriate PPE, including safety glasses, gloves, and a lab coat. * Ventilation : Handle in a well-ventilated area, preferably in a chemical fume hood. [1]* Inert Atmosphere Handling : For transfers and reactions where stability is critical, use of inert atmosphere techniques (e.g., Schlenk line or glovebox) is recommended to prevent exposure to air and moisture.

-

Dispensing : When dispensing, use clean, dry equipment. Avoid introducing contaminants into the storage container.

Experimental Workflow for Stability Assessment

For critical applications, it may be necessary to perform a stability assessment of 2-(Methylthio)cyclohexanone. A typical workflow for such a study is outlined below.

Caption: A generalized workflow for conducting a forced degradation study.

Conclusion

The stability of 2-(Methylthio)cyclohexanone is a critical factor for its successful application in research and development. By understanding its inherent chemical reactivity, particularly the susceptibility of the thioether to oxidation and the reactivity of the α-protons, researchers can implement appropriate storage and handling procedures. Adherence to the recommendations outlined in this guide will help to ensure the quality and integrity of 2-(Methylthio)cyclohexanone, leading to more reliable and reproducible scientific outcomes.

References

-

Beilstein Journal of Organic Chemistry. (n.d.). Selective synthesis of α-organylthio esters and α-organylthio ketones from β-keto esters and sodium S-organyl sulfurothioates under basic conditions. Retrieved from [Link]

-

CARL ROTH. (2025, March 31). Safety Data Sheet: Cyclohexanone. Retrieved from [Link]

-

MDPI. (2023, May 30). Ketones in Low-Temperature Oxidation Products of Crude Oil. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis and Reactivity of α-Diazo-β-keto Sulfonamides. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Sulfone synthesis by oxidation. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, January 22). Reactivity of Aldehydes & Ketones. Retrieved from [Link]

-

Chemistry LibreTexts. (2015, July 18). 18.4: Alkylation of Aldehydes and Ketones. Retrieved from [Link]

-

PubMed. (2024, March 20). An Insight into the Thermal Degradation Pathway of γ-Oryzanol and the Effect on the Oxidative Stability of Oil. Retrieved from [Link]

-

ChemRxiv. (2025, March 12). Two-Phase Oxidation of Sulfoxonium Ylides with Oxone: A Green Route to the Synthesis of α-Keto Aldehydes. Retrieved from [Link]

-

Quora. (2020, December 26). How to synthesis 2- methyl cyclohexanone from cyclohexanone. Retrieved from [Link]

-

PubMed Central. (2023, June 7). Ketone α-alkylation at the more-hindered site. Retrieved from [Link]

-

YouTube. (2014, April 2). Alkylation at the Alpha Position of Aldehydes and Ketones. Retrieved from [Link]

-

YouTube. (2021, February 2). 13.8 Sulfides | Organic Chemistry. Retrieved from [Link]

Sources

solubility of 2-(Methylthio)cyclohexanone in organic solvents

An In-depth Technical Guide to the Solubility of 2-(Methylthio)cyclohexanone in Organic Solvents

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of 2-(Methylthio)cyclohexanone. Designed for researchers, scientists, and professionals in drug development, this document delves into the core physicochemical principles governing its solubility. We will explore the molecular structure's influence on solvent interactions, predict its behavior in a range of common organic solvents, and provide a detailed, field-proven protocol for the experimental determination of its solubility. This guide emphasizes the causality behind experimental choices and is grounded in authoritative chemical principles to ensure scientific integrity and practical applicability.

Introduction: Understanding 2-(Methylthio)cyclohexanone

2-(Methylthio)cyclohexanone is a substituted cyclic ketone with significant utility in organic synthesis. Its structure, featuring a polar carbonyl group and a moderately polar methylthio group on a nonpolar cyclohexane backbone, creates a distinct solubility profile that is critical for its application in reaction chemistry, purification, and formulation.[1] Understanding its solubility is paramount for optimizing reaction conditions, selecting appropriate chromatography solvents, and designing effective work-up procedures.

The physical and chemical properties of 2-(Methylthio)cyclohexanone are summarized in the table below. These properties, particularly its liquid state at room temperature and its molecular structure, are foundational to predicting its solubility.

Table 1: Physicochemical Properties of 2-(Methylthio)cyclohexanone

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₇H₁₂OS | [1] |

| Molecular Weight | 144.23 g/mol | [1] |

| Appearance | Liquid | |

| Density | 1.069 g/mL at 25 °C | [2] |

| Boiling Point | 45 °C at 10.1 mmHg | [2] |

| Refractive Index | n20/D 1.508 | [2] |

| Topological Polar Surface Area | 42.4 Ų | [1][2] |

Below is a diagram illustrating the key structural features of the molecule that influence its solubility.

Caption: Molecular structure highlighting distinct polarity regions.

The Theoretical Framework: "Like Dissolves Like"

The solubility of a compound is governed by the principle of "like dissolves like," which states that substances with similar intermolecular forces are likely to be soluble in one another.[3][4] For 2-(Methylthio)cyclohexanone, three primary intermolecular forces are at play:

-

London Dispersion Forces: These are weak, temporary forces present in all molecules. The nonpolar cyclohexane ring and the methyl group contribute significantly to these interactions, favoring solubility in nonpolar solvents like hexane and toluene.[5]

-

Dipole-Dipole Interactions: The carbonyl group (C=O) possesses a strong permanent dipole, making this part of the molecule polar. This allows for strong interactions with other polar molecules, promoting solubility in polar aprotic solvents such as acetone and ethyl acetate.[5][6]

-

Hydrogen Bonding: While 2-(Methylthio)cyclohexanone cannot act as a hydrogen bond donor, the oxygen atom of the carbonyl group can act as a hydrogen bond acceptor.[7] This enables it to interact with polar protic solvents like ethanol and methanol, enhancing its solubility in these media.

The overall solubility is a balance between the nonpolar character of the seven-carbon backbone and the polar contributions of the carbonyl and methylthio functionalities.[6][8]

Predicted Solubility Profile

While specific quantitative solubility data for 2-(Methylthio)cyclohexanone is not widely published, a robust qualitative profile can be predicted based on the principles outlined above and by analogy to similar ketones like cyclohexanone and 2-methylcyclohexanone.[9][10] Generally, aldehydes and ketones are soluble in most common organic solvents.[5][7][11]

Table 2: Predicted Qualitative Solubility of 2-(Methylthio)cyclohexanone in Common Organic Solvents

| Solvent Class | Example Solvents | Predicted Solubility | Rationale |

|---|---|---|---|

| Nonpolar | Hexane, Toluene, Diethyl Ether | High / Miscible | Strong London dispersion forces between the solvent and the compound's cyclohexane ring dominate.[4] |

| Polar Aprotic | Acetone, Ethyl Acetate, Dichloromethane (DCM), Tetrahydrofuran (THF) | High / Miscible | Strong dipole-dipole interactions between the solvent and the polar carbonyl group.[5][8] |

| Polar Protic | Ethanol, Methanol, Isopropanol | High / Miscible | Hydrogen bonding (acceptor) and dipole-dipole interactions overcome the nonpolar character.[8][9] |

| Highly Polar | Water | Low / Insoluble | The large, nonpolar hydrocarbon portion of the molecule dominates, making it hydrophobic. The polar groups are insufficient to overcome the energy required to disrupt the strong hydrogen-bonding network of water.[5][6][9] |

The interplay between solute and solvent is visualized below.

Caption: Solute-solvent interaction model.

Protocol for Experimental Solubility Determination

To move from prediction to quantitative data, a systematic experimental approach is required. The following protocol describes a reliable method for determining the solubility of 2-(Methylthio)cyclohexanone. This protocol is designed as a self-validating system, incorporating controls and precise measurements.

Objective:

To determine the solubility of 2-(Methylthio)cyclohexanone in a selected organic solvent at a specific temperature (e.g., 25 °C).

Materials:

-

2-(Methylthio)cyclohexanone (≥98% purity)

-

Selected organic solvent (HPLC grade)

-

Analytical balance (±0.0001 g)

-

Thermostatic water bath or incubator

-

Calibrated volumetric flasks and pipettes

-

Scintillation vials or sealed test tubes

-

Magnetic stirrer and stir bars

-

Syringe filters (0.45 µm, solvent-compatible)

-

Gas chromatograph (GC) or High-Performance Liquid Chromatograph (HPLC) for analysis (optional, for high precision)

Step-by-Step Methodology:

-

Preparation of Saturated Solution (Isothermal Equilibrium Method):

-

Place a known volume of the solvent (e.g., 10.00 mL) into a series of scintillation vials.

-

Add an excess amount of 2-(Methylthio)cyclohexanone to each vial. "Excess" ensures that a saturated solution is formed and some undissolved solute remains visible.

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in a thermostatic bath set to the desired temperature (e.g., 25.0 ± 0.1 °C).

-

Stir the mixtures vigorously using a magnetic stirrer for a sufficient time to reach equilibrium. A period of 24 hours is typically adequate, but this should be validated by taking measurements at different time points (e.g., 12, 24, and 36 hours) to ensure the concentration has plateaued.

-

-

Sample Collection and Preparation:

-

Once equilibrium is reached, turn off the stirrer and allow the excess solute to settle for at least 2 hours inside the thermostatic bath. This step is critical to avoid sampling undissolved material.

-

Carefully draw a precise aliquot (e.g., 1.00 mL) of the clear supernatant using a calibrated pipette. To avoid disturbing the settled solute, draw the liquid from the upper portion of the solution.

-

Immediately filter the aliquot through a syringe filter into a pre-weighed volumetric flask. This removes any suspended micro-particles.

-

-

Gravimetric Analysis (Primary Method):

-

Accurately weigh the volumetric flask containing the filtered aliquot.

-

Carefully evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature well below the boiling point of 2-(Methylthio)cyclohexanone to leave behind the dissolved solute.

-

Once all the solvent is removed, re-weigh the flask. The difference in mass corresponds to the amount of solute dissolved in the aliquot.

-

Calculate the solubility in g/100 mL or mol/L.

-

-

Data Validation and Reporting:

-

Perform the experiment in triplicate to ensure reproducibility and calculate the mean and standard deviation.

-

The solubility should be reported at the specified temperature, as it is a temperature-dependent property.

-

The workflow for this protocol is illustrated in the diagram below.

Caption: Experimental workflow for solubility determination.

Conclusion

2-(Methylthio)cyclohexanone, by virtue of its composite molecular structure, is predicted to be highly soluble in a wide array of common nonpolar and polar organic solvents, while exhibiting poor solubility in water. This profile is dictated by a combination of London dispersion forces, dipole-dipole interactions, and its capacity to act as a hydrogen bond acceptor. For applications requiring precise quantitative data, the provided experimental protocol offers a robust and reliable methodology. This guide provides the foundational knowledge and practical tools for scientists to confidently handle and utilize 2-(Methylthio)cyclohexanone in their research and development endeavors.

References

-

University of California, Davis. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. Retrieved January 21, 2026, from [Link]

-

CK-12 Foundation. (2026, January 14). Physical Properties of Aldehydes and Ketones. Retrieved January 21, 2026, from [Link]

-

Chemistry Steps. (n.d.). Solubility of Organic Compounds. Retrieved January 21, 2026, from [Link]

-

OpenOChem Learn. (n.d.). Physical Properties of Ketones and Aldehydes. Retrieved January 21, 2026, from [Link]

-

Quora. (2016, October 11). Why does the solubility of aldehydes and ketones decrease with increase in number of carbon atoms?. Retrieved January 21, 2026, from [Link]

-

Academia.edu. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Retrieved January 21, 2026, from [Link]

-

PubChem. (n.d.). 2-(Methylthio)cyclohexanone. Retrieved January 21, 2026, from [Link]

-

Simon Fraser University. (2023, August 31). Solubility of Organic Compounds. Retrieved January 21, 2026, from [Link]

-

Chemistry LibreTexts. (2022, September 15). 14.10: Properties of Aldehydes and Ketones. Retrieved January 21, 2026, from [Link]

-

Wikipedia. (n.d.). Cyclohexanone. Retrieved January 21, 2026, from [Link]

-

Quora. (2020, December 26). How to synthesis 2- methyl cyclohexanone from cyclohexanone. Retrieved January 21, 2026, from [Link]

-